1-(4,6-Dimethylpyrimidine-2-yl)-3-phenylurea
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Overview
Description
1-(4,6-Dimethylpyrimidine-2-yl)-3-phenylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a urea group attached to a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a phenyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidine-2-yl)-3-phenylurea typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidine-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine or phenyl derivatives.
Scientific Research Applications
1-(4,6-Dimethylpyrimidine-2-yl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidine-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)urea
- 1-(4,6-Dimethoxy-2-pyrimidinyl)urea
- 2-Amino-4,6-dimethylpyrimidine
Uniqueness
1-(4,6-Dimethylpyrimidine-2-yl)-3-phenylurea is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
16018-69-2 |
---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C13H14N4O/c1-9-8-10(2)15-12(14-9)17-13(18)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
MPVBQYNJWXEWMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)C |
Key on ui other cas no. |
16018-69-2 |
Origin of Product |
United States |
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